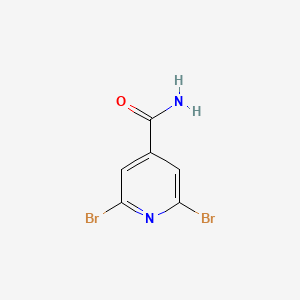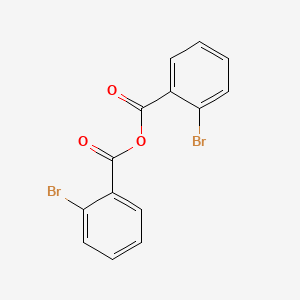
2-Bromobenzoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobenzoic anhydride is an organic compound with the molecular formula C14H8Br2O3 It is a derivative of benzoic acid, where two bromine atoms are substituted at the ortho positions of the benzene ring
Vorbereitungsmethoden
2-Bromobenzoic anhydride can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromobenzoic acid with a dehydrating agent such as acetic anhydride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of dehydrating agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.
Analyse Chemischer Reaktionen
2-Bromobenzoic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles. For example, it can react with amines to form amides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-bromobenzoic acid.
Reduction: The compound can be reduced to form 2-bromobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include nucleophiles (amines, alcohols), reducing agents (lithium aluminum hydride), and acidic or basic hydrolysis conditions. The major products formed from these reactions include amides, acids, and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromobenzoic anhydride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromobenzoic anhydride involves its reactivity towards nucleophiles and its ability to form covalent bonds with other molecules. The bromine atoms in the compound make it a good electrophile, allowing it to participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Bromobenzoic anhydride can be compared with other similar compounds such as:
2-Chlorobenzoic anhydride: Similar in structure but with chlorine atoms instead of bromine.
2-Iodobenzoic anhydride: Contains iodine atoms instead of bromine.
Benzoic anhydride: Lacks halogen substitution.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which can influence the compound’s reactivity and the types of reactions it undergoes.
Eigenschaften
CAS-Nummer |
143454-51-7 |
|---|---|
Molekularformel |
C14H8Br2O3 |
Molekulargewicht |
384.02 g/mol |
IUPAC-Name |
(2-bromobenzoyl) 2-bromobenzoate |
InChI |
InChI=1S/C14H8Br2O3/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI-Schlüssel |
KEQAKMCQBPAICI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


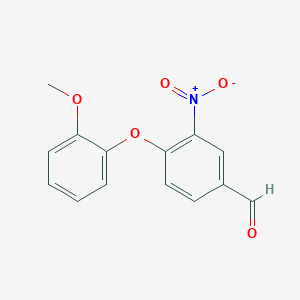
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12113772.png)

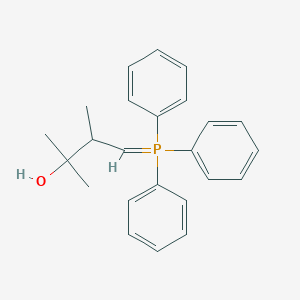
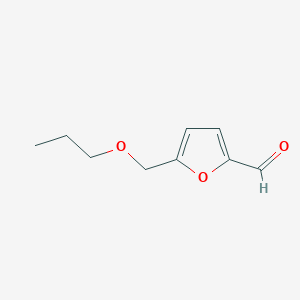
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine](/img/structure/B12113790.png)

![1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12113805.png)


![4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B12113832.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine](/img/structure/B12113840.png)

